4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid
Description
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is a benzoic acid derivative featuring a 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 5-position. The tert-butyl group introduces steric bulk, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12-14-10(15-18-12)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIYSPGKWLJPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the reaction of a suitable nitrile oxide with a benzoic acid derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Chemical Reactions Analysis
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoic acid moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid, as antimicrobial agents. Research indicates that modifications to the oxadiazole ring can enhance activity against various pathogens.
Case Study: Antimicrobial Efficacy
A study published in Frontiers in Microbiology evaluated several oxadiazole derivatives for their effectiveness against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. The lead compound demonstrated significant antimicrobial properties with a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin .
Table 1: Antimicrobial Activity of Oxadiazole Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 1 | 6 | C. difficile |
| Compound 2 | 8 | E. faecium |
| Compound 3 | 25 | E. faecalis |
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress.
Case Study: Polymer Blends
Research has shown that blending this compound with poly(lactic acid) (PLA) results in improved thermal properties and mechanical strength compared to unmodified PLA. The addition of oxadiazole derivatives can also enhance the biodegradability of the resulting composites .
Table 2: Thermal Properties of Polymer Composites
| Composite | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| PLA | 150 | 45 |
| PLA + Oxadiazole Additive | 180 | 55 |
Pesticidal Properties
Emerging research indicates that oxadiazole derivatives exhibit potential as agrochemicals due to their pesticidal properties. The structural modifications can lead to enhanced efficacy against specific agricultural pests.
Case Study: Pesticidal Efficacy
In trials conducted on common agricultural pests, certain oxadiazole derivatives demonstrated significant insecticidal activity, suggesting their potential use in crop protection strategies .
Mechanism of Action
The mechanism of action of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups and enhancing the compound’s binding affinity to target proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid and similar compounds:
(1) 4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
- HDAC Inhibition : This compound was integrated into inhibitors targeting class-IIa histone deacetylases (HDAC4/5) via a 1,4-phenyl linker. However, the standalone acid form exhibited IC50 values >10 μM for HDACs, indicating poor inhibitory activity .
(2) Ataluren (3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid)
- Premature Termination Codon Readthrough: Ataluren promotes readthrough of nonsense mutations in diseases like Duchenne muscular dystrophy. Its 2-fluorophenyl group enhances binding to ribosomal targets, with low toxicity compared to aminoglycosides .
(3) 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid
- Limited biological data are available, but its smaller methyl group may improve aqueous solubility compared to bulkier substituents like tert-butyl .
(4) 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid
- No direct activity data are provided in the evidence .
Key Research Findings
- Substituent Impact : Bulky groups (e.g., tert-butyl) may hinder solubility but improve selectivity in enzyme binding. Conversely, smaller groups (e.g., methyl) enhance solubility but reduce steric interactions .
- Bioactivity Context : The trifluoromethyl analog’s inactivity as an HDAC inhibitor underscores the importance of additional structural features (e.g., amine caps) in drug design .
- Therapeutic Niches : Ataluren’s success demonstrates how aromatic substituents (2-fluorophenyl) can drive specific biological effects unrelated to HDAC modulation .
Biological Activity
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound belongs to the oxadiazole class, which has been studied for various therapeutic applications due to its diverse biological effects.
- Molecular Formula : C₁₃H₁₄N₂O₃
- CAS Number : 1119452-72-0
- MDL Number : MFCD12026875
The structure includes a benzoic acid moiety attached to a tert-butyl-substituted oxadiazole ring, which contributes to its biological properties.
Anticancer Properties
Recent studies suggest that compounds containing oxadiazole derivatives exhibit significant anticancer activity. For instance, investigations into related oxadiazole compounds have shown their ability to inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival.
- Mechanism of Action : The biological activity of oxadiazoles often involves the modulation of key signaling pathways such as Rho/MRTF signaling. For example, certain derivatives have been reported to inhibit Gα12-stimulated SRE.L activity in PC3 cells, indicating potential use in prostate cancer treatment .
- In vitro Studies : In vitro assays demonstrate that various oxadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The efficacy of these compounds is often measured using cell viability assays like WST-1, where concentrations up to 100 μM showed less than 5% inhibition in certain contexts .
Anti-inflammatory Effects
Oxadiazole derivatives have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
- Case Study Example : A study highlighted the anti-inflammatory effects of related oxadiazole compounds, showing reduced levels of TNF-alpha and IL-6 in treated macrophage cells .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
